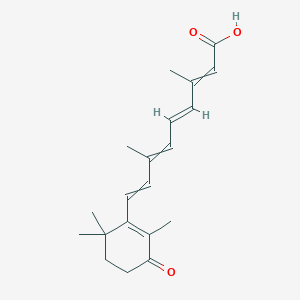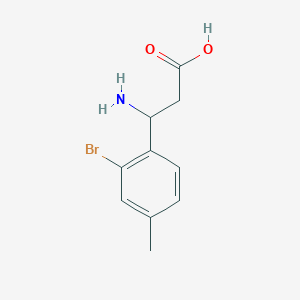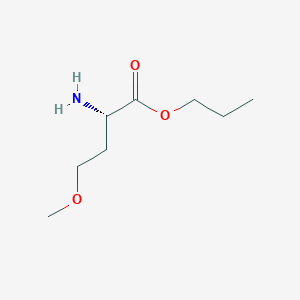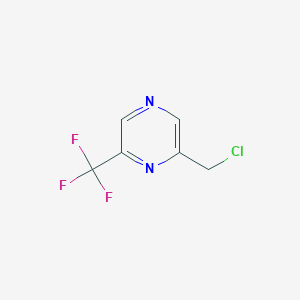
4-Oxo-isotretinoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isotretinoin is widely known for its effectiveness in treating severe acne and other dermatological conditions . The compound plays a significant role in the pharmacokinetics and therapeutic effects of isotretinoin.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxo-isotretinoin is primarily synthesized through the oxidation of isotretinoin. The process involves the use of specific oxidizing agents and controlled reaction conditions to ensure the conversion of isotretinoin to its 4-oxo form . The reaction typically employs reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of high-performance liquid chromatography (HPLC) is common to purify the compound and ensure its quality and consistency .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-isotretinoin undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of 4-oxo-all-trans-retinoic acid.
Reduction: Reduction reactions can convert this compound back to isotretinoin or other retinoid derivatives.
Substitution: The compound can participate in substitution reactions, particularly involving its carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Various nucleophiles can react with the carboxylic acid group under appropriate conditions.
Major Products Formed:
4-Oxo-all-trans-retinoic acid: Formed through further oxidation.
Isotretinoin: Formed through reduction reactions.
Scientific Research Applications
4-Oxo-isotretinoin has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of other retinoid derivatives.
Biology: Studied for its effects on cellular differentiation and proliferation.
Industry: Utilized in the formulation of pharmaceutical products and as a quality control standard in the production of isotretinoin-based medications.
Mechanism of Action
4-Oxo-isotretinoin exerts its effects by interacting with nuclear receptors, particularly retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These interactions regulate gene transcription and influence cellular processes such as differentiation, proliferation, and apoptosis . The compound’s ability to modulate these pathways underlies its therapeutic effects in treating acne and other conditions.
Comparison with Similar Compounds
Isotretinoin (13-cis-retinoic acid): The parent compound of 4-oxo-isotretinoin, widely used in acne treatment.
All-trans-retinoic acid (tretinoin): Another retinoid with similar therapeutic effects but different pharmacokinetic properties.
Alitretinoin (9-cis-retinoic acid): Used in the treatment of chronic hand eczema and other conditions.
Uniqueness: this compound is unique due to its specific metabolic pathway and its role as a major active metabolite of isotretinoin. Its distinct pharmacokinetic profile and ability to interact with nuclear receptors make it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C20H26O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(4E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9?,14-7?,15-13? |
InChI Key |
GGCUJPCCTQNTJF-IPLAXSRNSA-N |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=C/C=C/C(=CC(=O)O)C)C |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline](/img/structure/B12441741.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B12441748.png)

![2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B12441763.png)
![7-methoxy-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12441779.png)



![1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,4abeta,4balpha,7alpha,8abeta,10aalpha)]-](/img/structure/B12441801.png)
![[1-(2-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12441802.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride](/img/structure/B12441813.png)


